4-Chloro-2-{[(2-methoxyphenyl)amino]methyl}phenol
Description
Properties
IUPAC Name |
4-chloro-2-[(2-methoxyanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-18-14-5-3-2-4-12(14)16-9-10-8-11(15)6-7-13(10)17/h2-8,16-17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNUGYYCUSTNQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
- Iminium Ion Formation : Formaldehyde reacts with 2-methoxyaniline in acidic media (e.g., HCl or H2SO4) to generate a protonated iminium intermediate.
- Electrophilic Substitution : The iminium ion attacks the ortho position of 4-chlorophenol, activated by the electron-donating hydroxyl group.
- Deprotonation : The intermediate loses a proton to restore aromaticity, yielding the target compound.
Optimized Conditions :
- Solvent : Ethanol or aqueous HCl.
- Temperature : Reflux (~80°C).
- Molar Ratios : 1:1:1 (phenol:formaldehyde:amine).
Advantages and Limitations
- Advantages : Single-step synthesis, high atom economy, and scalability.
- Limitations : Competing para-substitution (due to chloro group’s meta-directing effect) may necessitate chromatographic purification. Source highlights similar regioselectivity challenges during nitration of 4-chloro-2-methylphenol derivatives, where protecting groups were employed to direct reactivity.
Reductive Amination: A Stepwise Approach
This two-step method involves synthesizing an aldehyde intermediate followed by reductive coupling with 2-methoxyaniline.
Synthesis of 4-Chloro-2-Hydroxybenzaldehyde
The Reimer-Tiemann reaction introduces a formyl group ortho to the hydroxyl group of 4-chlorophenol:
- Reaction : 4-Chlorophenol undergoes formylation with chloroform (CHCl3) in alkaline aqueous conditions.
- Conditions : 10% NaOH, 60–70°C, vigorous stirring.
- Yield : ~50–60% after recrystallization from ethanol.
Equation :
$$ \text{4-Chlorophenol} + \text{CHCl}_3 + \text{NaOH} \rightarrow \text{4-Chloro-2-hydroxybenzaldehyde} + \text{NaCl} + \text{HCOONa} $$
Reductive Coupling with 2-Methoxyaniline
- Imine Formation : The aldehyde reacts with 2-methoxyphenylamine in ethanol under acidic catalysis (e.g., acetic acid).
- Reduction : Sodium borohydride (NaBH4) reduces the imine to the secondary amine.
Equation :
$$ \text{4-Chloro-2-hydroxybenzaldehyde} + \text{2-Methoxyaniline} \xrightarrow{\text{NaBH}_4} \text{Target Compound} $$
Key Considerations
- Purification : Column chromatography (SiO2, ethyl acetate/hexane) isolates the product from unreacted aldehyde or amine.
- Yield : ~65–75% after optimization, comparable to hydrazine-carboxamide syntheses in Source.
Nucleophilic Substitution: Alternative Pathway
This route employs a pre-functionalized chloromethyl intermediate, though it is less favored due to synthetic complexity.
Synthesis of 4-Chloro-2-(Chloromethyl)Phenol
- Chloromethylation : Treat 4-chlorophenol with paraformaldehyde and HCl gas in dioxane.
- Conditions : 40–50°C, 12–24 h.
Amination with 2-Methoxyaniline
- Reaction : The chloromethyl derivative reacts with 2-methoxyaniline in the presence of K2CO3.
- Solvent : Dimethylformamide (DMF), 80°C, 6 h.
Challenges :
- Side Reactions : Elimination to form styrenes competes with substitution.
- Low Yields : ~30–40% due to competing hydrolysis.
Comparative Analysis of Synthetic Routes
| Parameter | Mannich Reaction | Reductive Amination | Nucleophilic Substitution |
|---|---|---|---|
| Steps | 1 | 3 | 2 |
| Yield | 50–60% | 65–75% | 30–40% |
| Regioselectivity | Moderate | High | Low |
| Purification | Chromatography | Crystallization | Chromatography |
| Scalability | High | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(2-methoxyphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- The compound serves as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the production of specialty chemicals due to its reactive functional groups, which can undergo various transformations such as oxidation, reduction, and substitution.
Synthetic Methods
- Common synthetic routes include the reaction of 4-chlorophenol with formaldehyde and 2-methoxyaniline under acidic conditions. This method yields the target compound through the formation of a Schiff base intermediate.
Biological Applications
Antimicrobial Activity
- Research indicates that 4-Chloro-2-{[(2-methoxyphenyl)amino]methyl}phenol exhibits significant antimicrobial properties . Studies have reported minimum inhibitory concentration (MIC) values against Helicobacter pylori ranging from 32 to 64 µg/mL, showcasing its potential as an antibacterial agent.
Antioxidant Properties
- The compound has been investigated for its antioxidant activity , which may help in scavenging free radicals and reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage and mitigating disease progression.
Antitumor Activity
- In vivo studies have suggested that related compounds exhibit notable antitumor effects , with complete regression observed at doses as low as 12.5 mg/kg. The ability of this compound to bind with DNA indicates potential applications in cancer therapy by influencing pathways involved in tumor progression.
Medicinal Chemistry
Therapeutic Potential
- The compound is being explored for its therapeutic applications, particularly in treating infections caused by resistant bacterial strains. Its interactions with critical biological pathways make it a promising lead compound in drug development aimed at combating antibiotic resistance .
Industrial Applications
Specialty Chemicals Production
- Beyond its medicinal uses, 4-Chloro-2-{[(2-methoxyphenyl)amino]methyl}phenol is utilized in the synthesis of specialty chemicals within the chemical industry. It serves as a building block for various compounds, including dyes and agrochemicals .
Case Studies and Research Findings
Several studies have highlighted the diverse applications of this compound:
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(2-methoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the methoxyphenylamino group can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Antimicrobial Activity
- Target Compound: Limited direct data, but analogues like S-1 and S-3 (4-chloro-2-((3-nitrobenzylidene)amino)phenol) inhibit Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (Saccharomyces cerevisiae) with MICs < 20 µg/mL .
- Compound 6c (4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol): Exhibits MICs of 8 µg/mL against both Gram-negative and Gram-positive bacteria, outperforming S-series compounds .
Anticancer Activity
- Compound 6h : Shows superior activity (PGI > 50) against glioblastoma (SNB-19) and lung cancer (NCI-H460) cells via tubulin inhibition, with a docking score of -8.030 kcal/mol .
- Zinc-Schiff Base Complexes: Derivatives like 4-chloro-2-(2-(piperazin-1-yl)ethylimino)methyl)phenol exhibit lower toxicity but reduced efficacy compared to oxadiazole-linked compounds .
DNA Interaction and Enzyme Inhibition
- S-Series Compounds (S-1 to S-5) : Hyperchromic or hypochromic shifts in DNA binding suggest intercalation or groove-binding modes. S-1 and S-2 inhibit α-amylase (93.2%) and α-glucosidase (73.7%) at 100 µg/mL .
- Target Compound : The 2-methoxyphenyl group may enhance DNA affinity, as seen in similar Schiff bases with bathochromic shifts .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
4-Chloro-2-{[(2-methoxyphenyl)amino]methyl}phenol, also referred to as a phenolic compound, has garnered attention in various fields of biological and medicinal research due to its potential therapeutic effects. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and applications in medicine and industry.
Chemical Structure and Properties
The compound is characterized by the presence of a chloro group, a methoxyphenyl amine moiety, and a phenolic structure. This unique arrangement contributes to its reactivity and biological properties. The molecular formula of the compound is , with an average mass of approximately 227.69 Da.
Target Interactions:
Research indicates that compounds with similar structures often target bacterial cell membranes, leading to disruption and subsequent cell death. The mechanism may involve:
- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing the compound to interact with various biomolecules.
- Oxidative Reactions: The phenolic group can participate in oxidation reactions, potentially forming reactive intermediates that can affect cellular processes.
Biochemical Pathways:
The compound has been shown to interact with enzymes such as oxidoreductases, which are crucial for oxidation-reduction reactions. This interaction can either inhibit or enhance enzyme activity depending on the specific biochemical context.
Antimicrobial Properties
4-Chloro-2-{[(2-methoxyphenyl)amino]methyl}phenol exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.
- Minimum Inhibitory Concentration (MIC): Research has shown MIC values ranging from 32 to 64 µg/mL against Helicobacter pylori, indicating a promising antibacterial profile .
- Mechanism: Its antibacterial activity is attributed to its ability to disrupt membrane integrity and inhibit lipid peroxidation in bacterial cells .
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. It may scavenge free radicals and reduce oxidative stress within biological systems, which is crucial for preventing cellular damage and disease progression.
Pharmacokinetics
The pharmacokinetic profile of 4-Chloro-2-{[(2-methoxyphenyl)amino]methyl}phenol suggests favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. These characteristics are essential for its potential use in drug development.
- Absorption: Rapid absorption has been noted in preclinical studies.
- Distribution: The compound shows a tendency to bind with plasma proteins, influencing its bioavailability.
- Metabolism: Metabolic pathways involving phase I and II reactions have been suggested but require further investigation for detailed understanding.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antitumor Activity: In vivo studies indicated that related compounds exhibited significant antitumor effects at doses as low as 12.5 mg/kg, showing complete regression in treated subjects .
- Interaction with Biomolecules: The compound's ability to bind with DNA suggests potential applications in cancer therapy by influencing cellular pathways involved in tumor progression.
- Comparative Studies: Comparative analyses with structurally similar compounds revealed that variations in substituents significantly impact biological activity, emphasizing the importance of specific functional groups in determining efficacy .
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications in treating infections caused by resistant bacterial strains and as a lead compound in cancer therapy due to its interactions with critical biological pathways.
Industrial Uses
In addition to its medicinal applications, 4-Chloro-2-{[(2-methoxyphenyl)amino]methyl}phenol is utilized in the synthesis of specialty chemicals and materials within the chemical industry.
Q & A
Q. What are the standard synthetic routes for 4-Chloro-2-{[(2-methoxyphenyl)amino]methyl}phenol, and what experimental conditions are critical for yield optimization?
The compound is typically synthesized via a two-step process:
- Step 1 : Condensation of (2-methoxyphenyl)amine derivatives with a ketone precursor (e.g., 1-(5-chloro-2-hydroxyphenyl)ethanone) in methanol at room temperature for 48 hours.
- Step 2 : Reduction of the intermediate imine using NaBH₄ in a THF/ethanol (1:1 v/v) solvent system at 273 K. Key factors for yield optimization include strict control of reaction temperature, stoichiometric excess of NaBH₄ (5:1 molar ratio), and post-reduction purification via thin-layer chromatography (TLC) with chloroform .
Q. How is the molecular structure of this compound confirmed, and what crystallographic parameters are typically reported?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters (e.g., a = 11.286 Å, b = 11.539 Å, c = 14.740 Å). Hydrogen-bonding interactions (e.g., O–H⋯N, N–H⋯Cl) and torsion angles between aromatic rings (~33°) are critical for conformational analysis. Software like SHELXL (for refinement) and OLEX2 (for visualization) are used .
Q. What purification methods are effective for isolating this compound after synthesis?
Post-synthesis purification involves:
- Neutralization with aqueous Na₂CO₃ followed by chloroform extraction.
- Column chromatography on silica gel using chloroform as the eluent.
- Recrystallization from n-hexane to obtain high-purity crystals for crystallographic studies .
Advanced Research Questions
Q. How do intramolecular hydrogen bonds influence the compound's conformational stability and reactivity?
The intramolecular O–H⋯N hydrogen bond (distance ~2.647 Å) stabilizes the envelope conformation of the molecule, reducing rotational freedom around the aminomethyl bridge. This preorganization can enhance enantioselectivity in asymmetric catalysis by fixing the spatial arrangement of reactive groups .
Q. What methodologies are employed to resolve enantiomers and determine absolute configuration?
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced biological or catalytic activity?
- Substituent modulation : Replacing the methoxy group with electron-withdrawing groups (e.g., Cl, Br) alters electronic density on the aromatic ring, affecting binding affinity in enzyme inhibition assays.
- Steric effects : Introducing bulky groups (e.g., cyclopentyl) on the amine moiety can improve chiral discrimination in asymmetric reactions. SAR studies rely on comparative crystallographic data and DFT calculations to predict interactions .
Q. What role does this compound play in asymmetric catalysis, and how is its efficacy quantified?
As a chiral aminophenol, it acts as a ligand in asymmetric alkylation or hydrogenation reactions. Efficacy is measured via:
- Enantiomeric excess (ee) : Determined by chiral GC or NMR with chiral shift reagents.
- Turnover frequency (TOF) : Calculated from reaction kinetics under controlled conditions. Studies show that intramolecular hydrogen bonding correlates with higher ee values (e.g., >90%) in prochiral ketone reductions .
Methodological Notes
- Data Contradictions : Discrepancies in reported unit cell parameters (e.g., V = 1919.5 ų vs. 1972.1 ų) may arise from temperature-dependent lattice expansions or solvent inclusion during crystallization. Cross-validation with multiple datasets is advised .
- Software Limitations : While SHELX is robust for small-molecule refinement, OLEX2 offers superior visualization tools but may require manual adjustment of hydrogen-bond constraints .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
